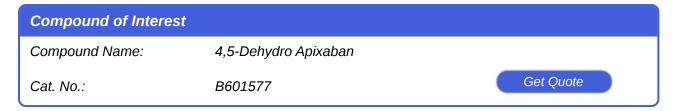


Chromatographic Techniques for Apixaban Impurity Profiling: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Apixaban, an oral anticoagulant, is a direct factor Xa inhibitor widely prescribed for the prevention of stroke and systemic embolism.[1] The manufacturing process of Apixaban, along with its storage and transportation, can lead to the formation of various process-related and degradation impurities.[2] Rigorous monitoring and control of these impurities are mandated by regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to ensure the safety and efficacy of the drug product.[3] This document provides detailed application notes and protocols for the chromatographic analysis of Apixaban and its impurities, drawing from various validated methods.

Chromatographic Methodologies

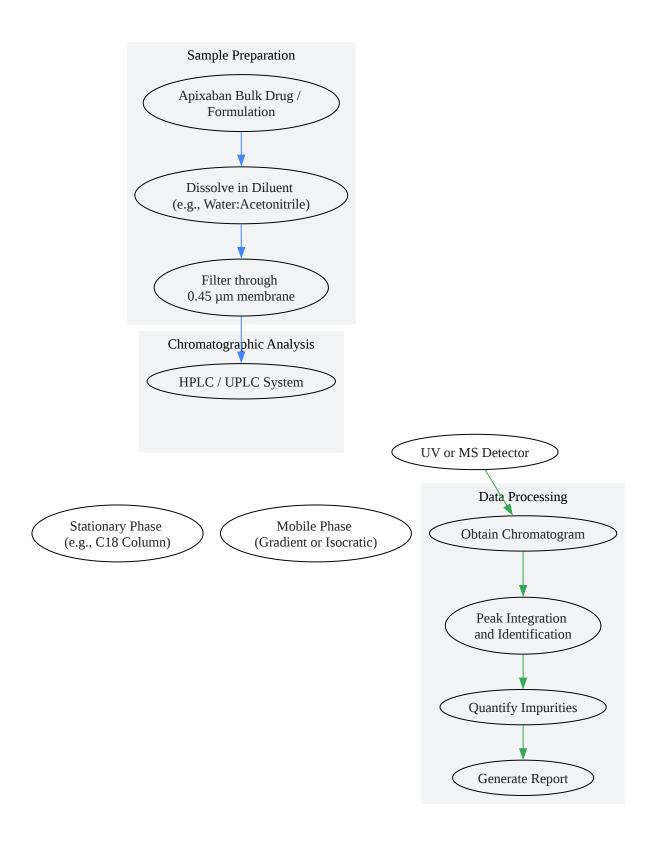
A variety of chromatographic techniques, including High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS), have been developed and validated for the impurity profiling of Apixaban.[4][5][6] These methods are crucial for separating and quantifying known and unknown impurities, including those that may be genotoxic.[1]



Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

A robust stability-indicating RP-HPLC method is essential for separating Apixaban from its degradation products formed under various stress conditions. Forced degradation studies, as per the International Council for Harmonisation (ICH) guidelines, are performed to demonstrate the specificity of the method. These studies typically involve exposing Apixaban to acidic, alkaline, oxidative, photolytic, and thermal stress conditions.[7][8] Significant degradation of Apixaban has been observed under acidic and alkaline conditions.[9][10]





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Experimental Protocols Protocol 1: Stability-Indicating RP-HPLC Method

This protocol is based on a method developed for the quantitative determination of potential impurities in Apixaban active pharmaceutical ingredient (API).[2]

- 1. Chromatographic Conditions:
- Column: Puratis C18 (250 x 4.6 mm, 5 μm)[2]
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water[2]
- Mobile Phase B: Acetonitrile[2]
- Gradient Program: A gradient program should be optimized to achieve adequate separation.
- Flow Rate: 1.0 mL/min[10]
- Column Temperature: 25°C[2]
- Detection Wavelength: 280 nm[2]
- Injection Volume: Typically 10-20 μL
- 2. Preparation of Solutions:
- Diluent: A mixture of water and acetonitrile is commonly used.[10]
- Standard Solution: Prepare a stock solution of Apixaban reference standard (e.g., 1.0 mg/mL) in the diluent. Further dilutions can be made to the desired concentration.[10]
- Impurity Stock Solution: Prepare individual or mixed stock solutions of known impurities in the diluent.
- Sample Solution: Accurately weigh and dissolve the Apixaban sample (bulk drug or formulation) in the diluent to achieve a known concentration (e.g., 1.0 mg/mL).



- 3. System Suitability: Before sample analysis, inject a standard solution multiple times to check for system precision. The relative standard deviation (RSD) for the peak area of Apixaban and its impurities should be within acceptable limits (typically \leq 2.0%). The resolution between adjacent peaks should be greater than 1.5.
- 4. Data Analysis: Identify and quantify the impurities in the sample solution by comparing their retention times and peak areas with those of the impurity standards.

Protocol 2: UPLC Method for Impurity Profiling

This protocol outlines a rapid and sensitive UPLC method for the analysis of Apixaban and its related substances.[5]

- 1. Chromatographic Conditions:
- Column: Fortis Speed Core C18 (150 mm × 4.6 mm, 2.6 μm)[11]
- Mobile Phase A: 10 mM potassium dihydrogen phosphate (pH adjusted to 5.0) and Methanol (90:10 v/v)[11]
- Mobile Phase B: 10 mM Potassium dihydrogen phosphate (pH adjusted to 5.0), Acetonitrile, and Methanol (20:20:60 v/v/v)[11]
- Gradient Program: A suitable gradient program should be developed.
- Flow Rate: 0.5 mL/min[11]
- Column Temperature: 40°C[11]
- Detection Wavelength: 235 nm[11]
- Injection Volume: 3 μL[11]
- 2. Preparation of Solutions: Follow the same general procedure as described in Protocol 1, adjusting concentrations as needed for the sensitivity of the UPLC system.
- 3. System Suitability and Data Analysis: Perform system suitability tests and data analysis as described in Protocol 1.



Protocol 3: LC-MS/MS for Genotoxic Impurity Analysis

This protocol is for the sensitive quantification of novel genotoxic impurities in Apixaban.[1]

- 1. Chromatographic Conditions:
- Column: C18 column (150 mm × 3.0 mm, 2.7 μm)[1]
- Mobile Phase: A gradient mixture of pH 5.5 acetate buffer and acetonitrile.[1]
- Flow Rate: As optimized for the LC-MS/MS system.
- Column Temperature: As optimized for the separation.
- 2. Mass Spectrometric Conditions:
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification.[1] Precursor ions for specific impurities are monitored (e.g., m/z 437.2 for impurity F, 525.2 for impurity G, and 569.1 for impurity H).[1]
- 3. Preparation of Solutions and Data Analysis: Due to the low levels of genotoxic impurities, special care must be taken in preparing standard and sample solutions to avoid contamination. Data analysis involves constructing calibration curves and quantifying the impurities based on the MRM transitions.

Quantitative Data Summary

The following tables summarize the chromatographic conditions and performance data from various published methods for Apixaban impurity profiling.

Table 1: HPLC Methods for Apixaban Impurity Profiling



Parameter	Method 1[2]	Method 2[10]	Method 3[7]
Column	Puratis C18 (250 x 4.6mm, 5μm)	C18 (250 mm × 4.6 mm, 5 μm)	Ascentis Express® C18 (100 mm x 4.6 mm, 2.7 μm)
Mobile Phase A	0.1% TFA in water	Phosphate buffer	Phosphate buffer
Mobile Phase B	Acetonitrile	Methanol	Acetonitrile
Elution Mode	Gradient	Gradient	Gradient
Flow Rate	Not Specified	1.0 mL/min	Not Specified
Column Temp.	25°C	Not Specified	35°C
Detection λ	280 nm	220 nm	225 nm
LOD	0.31 ppm (for Apixaban)	0.05 μg/mL (for Apixaban)	Not Specified
LOQ	0.96 ppm (for Apixaban)	0.15 μg/mL (for Apixaban)	Not Specified
Accuracy (% Recovery)	94.2% - 108.5% (for impurities)	Not Specified	Not Specified

Table 2: UPLC and LC-MS Methods for Apixaban Impurity Profiling

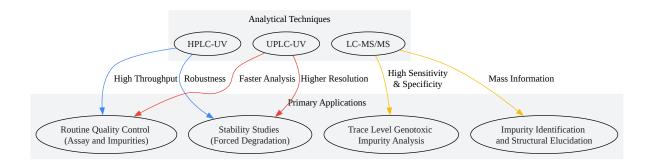


Parameter	UPLC Method[11]	LC-MS/MS Method[1]
Column	Fortis Speed Core C18 (150 mm × 4.6 mm, 2.6 µm)	C18 (150 mm × 3.0 mm, 2.7 μm)
Mobile Phase A	10 mM KH2PO4 (pH 5.0) : Methanol (90:10)	Acetate buffer (pH 5.5)
Mobile Phase B	10 mM KH2PO4 (pH 5.0) : ACN : Methanol (20:20:60)	Acetonitrile
Elution Mode	Gradient	Gradient
Flow Rate	0.5 mL/min	Not Specified
Column Temp.	40°C	Not Specified
Detection	UV at 235 nm	MS/MS (MRM)
LOD	0.001% - 0.003% (for various impurities)	Not Specified
LOQ	0.002% - 0.009% (for various impurities)	Not Specified
Linearity Range	0.1 – 2.5 μg/mL (for Apixaban and impurities)	Not Specified

Logical Relationships of Analytical Techniques

The choice of analytical technique for Apixaban impurity profiling depends on the specific requirements of the analysis, such as the need for routine quality control, stability testing, or the detection of trace-level genotoxic impurities.





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Conclusion

The selection and validation of an appropriate chromatographic method are critical for ensuring the quality, safety, and efficacy of Apixaban. The protocols and data presented in these application notes provide a comprehensive resource for researchers, scientists, and drug development professionals involved in the impurity profiling of Apixaban. Adherence to regulatory guidelines, such as those from the ICH, is paramount throughout the method development and validation process.[7][12]

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